molecular formula C13H23NO5 B3203890 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- CAS No. 1024038-25-2

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B3203890
CAS No.: 1024038-25-2
M. Wt: 273.33 g/mol
InChI Key: ZASZQVNDVYRJDU-SNVBAGLBSA-N
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Description

The compound 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- (hereafter referred to as the target compound) is a chiral pyrrolidine derivative characterized by:

  • A pyrrolidine ring with a tert-butyl ester (1,1-dimethylethyl) at the 1-position.
  • A 3-(2-ethoxy-2-oxoethoxy) substituent at the 3-position, consisting of an ethoxy-oxoethyl ether chain.
  • R-configuration at the stereogenic 3-position.

This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals, where the tert-butyl ester acts as a protective group for carboxylic acids, and the ethoxy-oxoethoxy group may participate in further functionalization .

Properties

IUPAC Name

tert-butyl (3R)-3-(2-ethoxy-2-oxoethoxy)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)9-18-10-6-7-14(8-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASZQVNDVYRJDU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CO[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149857
Record name 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024038-25-2
Record name 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024038-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-(2-ethoxy-2-oxoethoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- typically involves the esterification of 1-Pyrrolidinecarboxylic acid with 3-(2-ethoxy-2-oxoethoxy)-1,1-dimethylethyl ester. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal conditions are maintained. The product is then purified using techniques such as distillation or crystallization to remove any impurities and obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is used in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at the 3-position of the pyrrolidine ring significantly influences reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Compounds with Substituent Variations
Compound Name (CAS/Reference) Substituent at Position 3 Molecular Weight Configuration Key Properties/Applications
Target Compound 2-ethoxy-2-oxoethoxy 301.34 (hypothetical) (3R) Reactive intermediate; potential for ester hydrolysis or nucleophilic substitution .
(R)-tert-Butyl 3-(4-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate () 4-fluoro-2-nitrophenoxy 314.39 (3R) Aromatic nitro group enhances stability; used in pharmaceutical intermediates .
(R)-(−)-N-Boc-3-N-Fmoc-aminopyrrolidine () Fmoc-protected amino 352.53 (3R) Dual protection (Boc and Fmoc) for peptide synthesis; amino group enables coupling reactions .
1-Pyrrolidinecarboxylic acid, 3-amino-, tert-butyl ester hydrochloride () Amino (as HCl salt) 234.70 (3R) Nucleophilic amino group; hydrochloride salt improves solubility for drug synthesis .
1-Pyrrolidinecarboxylic acid, 3-hydroxy-, tert-butyl ester () Hydroxy 187.23 (3S) Hydroxyl group allows oxidation or glycosylation; S-configuration affects stereoselectivity .
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy-oxoethoxy group in the target compound is electron-withdrawing, enhancing electrophilicity at the adjacent carbon, unlike the electron-donating hydroxy or amino groups in other derivatives.
  • Protective Group Strategies : The tert-butyl ester is common across all compounds, but substituents like Fmoc () or nitro () introduce orthogonal protection for multi-step syntheses.
  • Stereochemistry : The (3R) configuration in the target compound and contrasts with the (3S) configuration in , impacting biological activity and synthetic pathways.
Key Findings:
  • The target compound’s ethoxy-oxoethoxy group is uniquely suited for generating reactive intermediates, unlike the stable aromatic systems in .
  • Hydrolysis Sensitivity : The tert-butyl ester in all compounds is stable under basic conditions but cleaved under strong acids (e.g., TFA), enabling selective deprotection .

Physicochemical Properties

Research and Industrial Relevance

  • Contradictions : highlights the (3S) enantiomer, which may exhibit divergent biological activity compared to the (3R) target compound, necessitating rigorous stereochemical analysis .
  • Scalability : Industrial synthesis of the target compound likely employs Boc protection (di-tert-butyl dicarbonate, ) and stereoselective etherification at position 3 .

Biological Activity

1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)- is a compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

This compound is synthesized through the esterification of 1-Pyrrolidinecarboxylic acid with 3-(2-ethoxy-2-oxoethoxy)-1,1-dimethylethyl ester. The reaction typically requires controlled conditions to ensure high yield and purity. The synthesis can be optimized using various catalysts and reaction conditions to facilitate the esterification process effectively.

Biological Activity

The biological activity of 1-Pyrrolidinecarboxylic acid derivatives has been a subject of research due to their interactions with biological systems. The mechanism of action involves hydrolysis of the ester group to release the active pyrrolidinecarboxylic acid, which may interact with enzymes or receptors within biological pathways.

Potential Biological Effects

  • Antimicrobial Activity : Some studies suggest that compounds similar to 1-Pyrrolidinecarboxylic acid exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
  • Antioxidant Properties : Research indicates that certain pyrrolidine derivatives possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : There is emerging evidence that some pyrrolidine derivatives may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

  • Study on Antimicrobial Activity : A study evaluated various pyrrolidine derivatives for their antimicrobial efficacy against different bacterial strains. Results indicated that specific modifications in the structure enhanced their activity against Gram-positive bacteria.
  • Neuroprotective Research : Another research project investigated the neuroprotective effects of pyrrolidine derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta accumulation, a hallmark of Alzheimer's pathology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-Pyrrolidinecarboxylic acidStructureAntimicrobial, Antioxidant
3-(2-Ethoxy-2-oxoethyl) derivativeStructureNeuroprotective effects
Other Pyrrolidine DerivativesStructureVaries by modification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 2
Reactant of Route 2
1-Pyrrolidinecarboxylic acid, 3-(2-ethoxy-2-oxoethoxy)-, 1,1-dimethylethyl ester, (3R)-

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